molecular formula C20H32BN3O6 B1280696 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester CAS No. 1190423-36-9

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester

Cat. No.: B1280696
CAS No.: 1190423-36-9
M. Wt: 421.3 g/mol
InChI Key: SJJXYKAZGIJVQP-UHFFFAOYSA-N
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Description

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is a versatile chemical compound extensively used in scientific research. Its unique properties make it a valuable tool for developing novel materials and investigating various biological processes. The compound has the molecular formula C20H32BN3O6 and a molecular weight of 421.3 g/mol.

Preparation Methods

The preparation of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester typically involves a sequence of reactions. The process begins with the protection of the amino group using tert-butoxycarbonyl (BOC) groups. This is followed by the esterification of pyrimidine-5-boronic acid with pinacol . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.

    Esterification: The compound can undergo esterification reactions to form more complex molecules.

    Deprotection: The BOC groups can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include palladium catalysts, organic solvents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reactants used.

Scientific Research Applications

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is used in various scientific research applications:

    Chemical Building Block: Due to its boronic acid and pinacol ester functionalities, it is a valuable building block for synthesizing complex molecules in drug discovery and material science.

    Medicinal Chemistry: The pyrimidine core structure is present in many biologically active molecules, making this compound useful for developing potential drug candidates.

    Organic Synthesis: It is used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, a fundamental reaction in organic chemistry.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid and pinacol ester functionalities. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The BOC-protected amine can be deprotected to introduce additional functionality, allowing for further chemical modifications .

Comparison with Similar Compounds

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is unique due to its combination of boronic acid, pinacol ester, and BOC-protected amine functionalities. Similar compounds include:

    2-Aminopyridine-5-boronic acid pinacol ester: Used as a building block in organic synthesis.

    2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid: Similar structure but without the pinacol ester group.

These compounds share some functional groups but differ in their specific applications and reactivity.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJXYKAZGIJVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475067
Record name Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190423-36-9
Record name Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
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